molecular formula C9H6N2O5 B1663971 1-Methyl-7-nitroisatoic anhydride CAS No. 73043-80-8

1-Methyl-7-nitroisatoic anhydride

Cat. No. B1663971
CAS RN: 73043-80-8
M. Wt: 222.15 g/mol
InChI Key: MULNCJWAVSDEKJ-UHFFFAOYSA-N
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Description

1-Methyl-7-nitroisatoic anhydride, also known as 1M7, is a chemical compound with the empirical formula C9H6N2O5 . It is used as a reagent for RNA SHAPE-MaP (Selective 2’-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling), which provides insight into RNA structure .


Synthesis Analysis

The synthesis of 1-Methyl-7-nitroisatoic anhydride is straightforward from commercially available precursors . It is a robust reagent for routine SHAPE experiments .


Molecular Structure Analysis

The molecular weight of 1-Methyl-7-nitroisatoic anhydride is 222.15 . It is used as a small, electrophilic chemical probe in SHAPE to react with the 2’-hydroxyl group of RNA .


Chemical Reactions Analysis

1-Methyl-7-nitroisatoic anhydride is used to react with the 2’-hydroxyl group of RNA, providing insight into RNA structure .


Physical And Chemical Properties Analysis

1-Methyl-7-nitroisatoic anhydride is a powder with a melting point of 204.5 °C. It should be stored at a temperature of 2-8°C .

Scientific Research Applications

RNA Structure Probing

1-Methyl-7-nitroisatoic anhydride (1m7) is instrumental in probing RNA structure. It is a key reagent for SHAPE (Selective 2’-Hydroxyl Acylation analyzed by Primer Extension) analysis, which helps in understanding the flexibility and reactivity of RNA nucleotides at single-nucleotide resolution. This technique is critical for inferring RNA conformations, interactions, and secondary structures (Turner et al., 2013); (Rice et al., 2014); (Mortimer & Weeks, 2007); (Wilkinson et al., 2009); (Busan et al., 2019).

Development of Water-Soluble Reagents

1m7's limited water solubility led to the exploration anddevelopment of alternative water-soluble reagents for RNA structure analysis. Researchers have presented isatoic anhydride-based reagents, including 1M7, with varying reactivities and improved water solubility. These reagents, modified to enhance solubility and retain desired reactivities, are suitable for in vitro RNA SHAPE experiments and contribute significantly to the field of molecular biology (Fessler et al., 2020).

Understanding RNA Dynamics and Interactions

1m7 has been used to understand noncanonical and tertiary RNA structures by differential SHAPE reactivity. This method enables the identification of nucleotides involved in tertiary interactions and is essential in studying RNA dynamics and interactions in various biological processes (Steen et al., 2012).

Safety And Hazards

1-Methyl-7-nitroisatoic anhydride is toxic and a moderate to severe irritant to the skin and eyes . In case of inhalation, the person should be moved to fresh air. If it comes into contact with skin or eyes, it should be washed off with plenty of water .

Future Directions

The use of 1-Methyl-7-nitroisatoic anhydride in RNA SHAPE-MaP experiments has deepened the understanding of RNA interactions and regions that may be exploited for the design of RNA-targeting small-molecule drugs . Future research may continue to explore these applications.

Relevant papers on 1-Methyl-7-nitroisatoic anhydride have been analyzed to provide this information .

properties

IUPAC Name

1-methyl-7-nitro-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O5/c1-10-7-4-5(11(14)15)2-3-6(7)8(12)16-9(10)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULNCJWAVSDEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299566
Record name 1-Methyl-7-nitroisatoic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-7-nitroisatoic anhydride

CAS RN

73043-80-8
Record name 1-Methyl-7-nitroisatoic anhydride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-7-nitroisatoic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-7-nitroisatoic anhydride
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Synthesis routes and methods

Procedure details

To a suspension of 0.1656 g (4.14 mmoles) of sodium hydride (60% in mineral oil) in 20 mL DMF was added a solution of 0.6584 g (3.16 mmoles) of 4-nitroisatoic anhydride in 20 mL DMF. After stirring a few minutes at room temperature, a clear orange solution formed. 0.2615 g (3.2 mmoles) of methyl iodide was added to the reaction, and the mixture was stirred at room temperature for 4 hours. The reaction was poured into 50 mL of cold 1 N HCl, and the resulting bright orange precipitate was filtered and washed sequentially with water and ether to give 608.3 mg (86%) of product. 1H NMR (CO(CD3)2, 400 MHz,) δ 3.69 (s, 3H, —NCH3—), 8.12 (dd, J=8.8 Hz, 2 Hz, 1H, ArH), 8.2 (d, J=2 Hz, 1H, ArH), 8.34 (d, J=8.4 Hz, 1H, ArH).
Quantity
0.1656 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.6584 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.2615 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
503
Citations
R Turner, K Shefer, M Ares - Rna, 2013 - rnajournal.cshlp.org
… We conclude the product is 1-methyl-7-nitroisatoic anhydride (1m7). The protocol efficiently converts 4NIA to 1m7 with a minimum of side product generation: Molar yield was calculated …
Number of citations: 37 rnajournal.cshlp.org
KM Weeks, KA Steen, NA Siegfried - 2011 - researchsquare.com
… reagent for routine SHAPE experiments is 1-methyl-7-nitroisatoic anhydride (1M7). This … The synthesis of 1-methyl-7-nitroisatoic anhydride was originally described by Mortimer et al…
Number of citations: 8 www.researchsquare.com
J Law, M MacIntyre, AHH Martin, C Emborski… - fredonia.edu
… Differnetial SHAPE can be performed with three reagents, 1-methyl-7-nitroisatoic anhydride (1M7), N-methylisatoic anhydride (NMIA), and 1-methyl-6-nitroisatoic anhydride (1M6). 1M7 …
Number of citations: 0 www.fredonia.edu
AB Fessler, A Dey, DS Finis, AJ Fowler… - Bioconjugate …, 2020 - ACS Publications
… 1-Methyl-7-nitroisatoic anhydride (1M7) and 2-methylnicotinic acid imidazolide (NAI) are two of the most commonly applied RNA-SHAPE electrophiles; 1M7 due to its high reactivity and …
Number of citations: 3 pubs.acs.org
SA Mortimer, KM Weeks - Journal of the American Chemical …, 2007 - ACS Publications
… Introduction of a nitro group para to the reactive carbonyl to form 1-methyl-7-nitroisatoic anhydride (1M7) yields a reagent that both reacts significantly more rapidly with RNA to form 2‘-O…
Number of citations: 424 pubs.acs.org
S Busan, CA Weidmann, A Sengupta, KM Weeks - Biochemistry, 2019 - ACS Publications
… Here we evaluate five SHAPE reagents: three previously well-validated reagents 1M7 (1-methyl-7-nitroisatoic anhydride), 1M6 (1-methyl-6-nitroisatoic anhydride), and NMIA (N-…
Number of citations: 91 pubs.acs.org
GM Rice, S Busan, F Karabiber, OV Favorov… - Methods in …, 2014 - Elsevier
… RNAs are treated with 1-methyl-7-nitroisatoic anhydride, a reagent that detects local nucleotide flexibility; and N-methylisatoic anhydride and 1-methyl-6-nitroisatoic anhydride, reagents …
Number of citations: 20 www.sciencedirect.com
KA Wilkinson, SM Vasa, KE Deigan, SA Mortimer… - Rna, 2009 - rnajournal.cshlp.org
… Hydroxyl-selective electrophiles, including N-methylisatoic anhydride (NMIA) and 1-methyl-7-nitroisatoic anhydride (1M7), are broadly useful for RNA structure analysis because they …
Number of citations: 105 rnajournal.cshlp.org
YM Kim, WY Choi, CM Oh, GH Han, YJ Kim - BMB reports, 2014 - ncbi.nlm.nih.gov
… SHAPE takes advantage of the selective acylation of residues in single-stranded regions by 1-methyl-7-nitroisatoic anhydride (1M7). We found five major acylation sites located in, or …
Number of citations: 5 www.ncbi.nlm.nih.gov
WM Leeder, HU Göringer - RNA Chaperones: Methods and Protocols, 2020 - Springer
… In the following we focus on 1-methyl-7-nitroisatoic anhydride (1M7 ) as SHAPE reagent. The general workflow however is comparable for all other 2′OH-acylating electrophiles [14]. …
Number of citations: 1 link.springer.com

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